molecular formula C11H13NO3 B1273416 3-Acetamido-3-phenylpropanoic acid CAS No. 40638-98-0

3-Acetamido-3-phenylpropanoic acid

Cat. No. B1273416
CAS RN: 40638-98-0
M. Wt: 207.23 g/mol
InChI Key: HTWAFOFDKZAKQP-UHFFFAOYSA-N
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Description

3-Acetamido-3-phenylpropanoic acid is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss 3-acetamido-3-phenylpropanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the properties and synthesis of 3-acetamido-3-phenylpropanoic acid.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 3-acetamido-3-phenylpropanoic acid. For instance, the efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives involves stereoselective methods and the use of Sharpless aminohydroxylation, indicating that similar strategies could be employed for the synthesis of 3-acetamido-3-phenylpropanoic acid . Additionally, the 1,3-dipolar addition reactions discussed in the synthesis of other compounds suggest that 3-acetamido-3-phenylpropanoic acid could potentially be synthesized through similar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-acetamido-3-phenylpropanoic acid has been elucidated using various spectroscopic techniques and computational studies. For example, the computational study of diastereoisomeric 3-acetamido-1,2,3-triphenylpropanols provides insights into the conformational preferences of such compounds, which could be relevant to understanding the molecular structure of 3-acetamido-3-phenylpropanoic acid . Moreover, the crystal structure analysis of a related acetamide compound reveals intermolecular hydrogen bonding patterns, which could also be present in 3-acetamido-3-phenylpropanoic acid .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-acetamido-3-phenylpropanoic acid can be inferred from the reactions described in the papers. The 1,3-dipolar cycloaddition reactions and subsequent transformations, such as hydrolysis and ozonolysis, provide a framework for predicting the types of chemical reactions that 3-acetamido-3-phenylpropanoic acid might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of 3-acetamido-3-phenylpropanoic acid, the properties of similar compounds can be used to make educated guesses. For instance, the solubility, melting points, and stability of the compounds studied could be similar to those of 3-acetamido-3-phenylpropanoic acid, given their structural similarities. The computational and molecular docking analyses also suggest that 3-acetamido-3-phenylpropanoic acid may exhibit specific interactions with biological targets, which could be explored further for potential medicinal applications .

Scientific Research Applications

Specific Scientific Field

Microbiology and Food Science

Summary of the Application

PLA has broad and effective antimicrobial activity against both bacteria and fungi . It can therefore be used to extend the shelf life of food products by reducing the contamination of food-borne pathogens and food spoilage .

Results or Outcomes

The use of PLA as an antimicrobial compound in food products can reduce the contamination of food-borne pathogens and food spoilage .

Feed Additive

Specific Scientific Field

Animal Nutrition and Veterinary Medicine

Summary of the Application

PLA can be used as a feed additive to replace antibiotics in livestock feeds . It exerts some positive effects on the immune system of laying hens and growing pigs .

Methods of Application or Experimental Procedures

PLA can be added to livestock feeds as a supplement . The exact dosage and administration methods may vary depending on the specific needs and conditions of the livestock.

Results or Outcomes

The use of PLA as a feed additive has shown positive effects on the immune system of laying hens and growing pigs .

Food Industry

Specific Scientific Field

Food Science and Technology

Summary of the Application

PLA is used in the food industry to preserve and maintain the original aroma quality of frozen foods . It can also be used to add or restore original color to food .

Methods of Application or Experimental Procedures

PLA can be added to food products as a preservative . The exact dosage and administration methods may vary depending on the specific needs and conditions of the food product.

Results or Outcomes

The use of PLA in the food industry can help to preserve the original aroma quality of frozen foods and restore original color to food .

Cosmetics

Specific Scientific Field

Cosmetology

Summary of the Application

PLA is frequently used in cosmetic products such as perfumes, bath gels, detergent powders, liquid detergents, fabric softeners, and soaps as it gives off a floral scent .

Methods of Application or Experimental Procedures

PLA can be added to cosmetic products as a fragrance . The exact dosage and administration methods may vary depending on the specific needs and conditions of the cosmetic product.

Results or Outcomes

The use of PLA in cosmetic products can enhance the fragrance of the product, giving off a floral scent .

Flavoring and Food Additives

Specific Scientific Field

Food Science and Technology

Summary of the Application

Phenylpropanoic acid, a compound similar to 3-Acetamido-3-phenylpropanoic acid, is used in the food industry as a flavoring agent and food additive . It helps preserve and maintain the original aroma quality of frozen foods and can also be used to add or restore original color to food .

Methods of Application or Experimental Procedures

Phenylpropanoic acid can be added to food products as a flavoring agent and food additive . The exact dosage and administration methods may vary depending on the specific needs and conditions of the food product.

Results or Outcomes

The use of Phenylpropanoic acid in the food industry can help to preserve the original aroma quality of frozen foods and restore original color to food .

Production of 3-Acetamido-5-acetylfuran

Specific Scientific Field

Chemical Engineering and Biotechnology

Summary of the Application

3-Acetamido-5-acetylfuran (3A5AF) is an important platform compound, possessing very promising application prospects . It can be produced from N-acetylglucosamine (NAG) and chitin using biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids .

Methods of Application or Experimental Procedures

The production of 3A5AF from NAG and chitin can be achieved using biobased DESs containing choline chloride and various organic acids . A DES made with choline chloride/citric acid (CCCA) possesses the optimum catalytic properties, which lead to a maximum yield for 3A5AF of 47.1 mol% and 5.0 mol% from NAG and chitin, respectively, at 210 °C in N, N -dimethylacetamide solvent with CaCl 2 ·2H 2 O as an additive .

Results or Outcomes

This research provided a new avenue for 3A5AF production from renewable chitin resources .

properties

IUPAC Name

3-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWAFOFDKZAKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392879
Record name 3-Acetamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Acetamido-3-phenylpropanoic acid

CAS RN

40638-98-0
Record name 3-Acetamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamido-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Pitta, RR Sagyam, M Khagga, VT Mathadc - Chemistry & Biology, 2013 - Citeseer
… [25] The β-amino acid 2 was then converted into 3-acetamido3-phenylpropanoic acid (3) upon treatment with acetic anhydride in an aqueous NaOH at room temperature to afford 3 in 75…
Number of citations: 6 citeseerx.ist.psu.edu

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